molecular formula C13H14BrNO2 B1330234 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione CAS No. 111992-61-1

2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione

Cat. No.: B1330234
CAS No.: 111992-61-1
M. Wt: 296.16 g/mol
InChI Key: LQAHBCLEIHEEPN-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione is an organic compound with the molecular formula C13H14BrNO2 It is characterized by the presence of a bromine atom attached to a dimethylpropyl group, which is further connected to an isoindoline-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione typically involves the reaction of an aromatic primary amine with a maleic anhydride derivative. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reactors to ensure consistency and efficiency.

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

    Cyclization Reactions: The isoindoline-1,3-dione core can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine-substituted isoindoline-1,3-dione derivative.

Scientific Research Applications

2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    2-(3-Bromopropyl)isoindoline-1,3-dione: Similar structure but with a propyl group instead of a dimethylpropyl group.

    N-(3-Bromopropyl)phthalimide: Contains a phthalimide core with a bromopropyl group.

Uniqueness: 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione is unique due to the presence of the dimethylpropyl group, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-(3-bromo-2,2-dimethylpropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-13(2,7-14)8-15-11(16)9-5-3-4-6-10(9)12(15)17/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAHBCLEIHEEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C(=O)C2=CC=CC=C2C1=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282249
Record name 2-(3-bromo-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111992-61-1
Record name 2-(3-bromo-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromo-2,2-dimethylpropyl)-2,3-dihydro-1H-isoindole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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